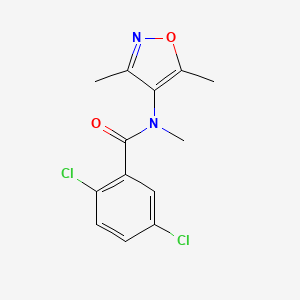
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Dihydroartemisinin-quinoline hybrid (DHAQ) and is a hybrid molecule derived from artemisinin and quinoline. Dihydroartemisinin is an antimalarial drug, and quinoline is a class of organic compounds that has been used to treat malaria, lupus, and arthritis.
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It has also been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria.
Biochemical and physiological effects:
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the formation of new blood vessels that supply tumors with nutrients. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one in lab experiments include its potent antimalarial, antitumor, and anti-inflammatory properties. It has also been shown to have low toxicity in animal studies. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one. One area of research could focus on improving the solubility of the compound to make it more effective in treating diseases. Another area of research could focus on identifying the specific molecular targets of the compound to better understand its mechanism of action. Additionally, research could focus on developing new derivatives of the compound with improved properties for treating specific diseases.
Synthesis Methods
The synthesis of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one involves the reaction of artemisinin with 4-chloroquinoline in the presence of a base. The reaction produces a mixture of dihydroartemisinin and quinoline, which is then treated with sodium hydride and 2-chloro-N-(4-methoxyphenyl)acetamide to produce the final product.
Scientific Research Applications
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have antimalarial, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use in treating diseases such as lupus, arthritis, and cancer.
properties
IUPAC Name |
1-propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(2)18-10-8-15(16(18)19)20-14-7-9-17-13-6-4-3-5-12(13)14/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNNTWHASHMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)SC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)




![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
